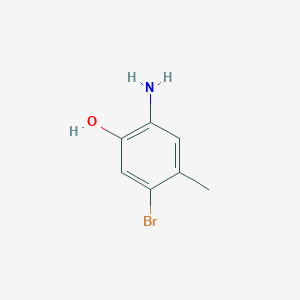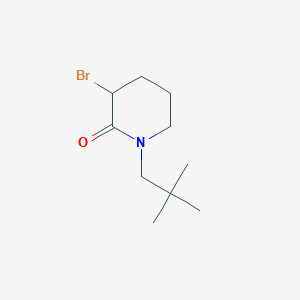
3-ブロモ-1-(2,2-ジメチルプロピル)ピペリジン-2-オン
概要
説明
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one is a chemical compound with the molecular formula C10H18BrNO and a molecular weight of 248.16 g/mol . It is also known by its IUPAC name, 3-bromo-1-neopentyl-2-piperidinone . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one typically involves the bromination of 1-(2,2-dimethylpropyl)piperidin-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the piperidinone ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinones, while reduction reactions can produce alcohol derivatives .
作用機序
The mechanism of action of 3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(2-methylphenyl)piperidin-2-one
- 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one
- 3-Bromo-2,2-dimethyl-1-propanol
Uniqueness
3-Bromo-1-(2,2-dimethylpropyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring and the presence of the neopentyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific research applications .
特性
IUPAC Name |
3-bromo-1-(2,2-dimethylpropyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,3)7-12-6-4-5-8(11)9(12)13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZTNDGMIFRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


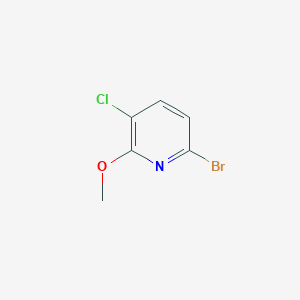
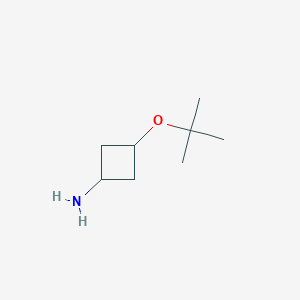
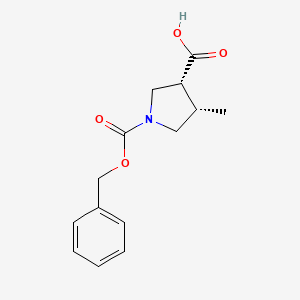
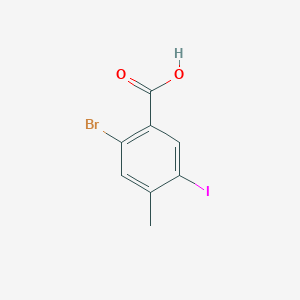
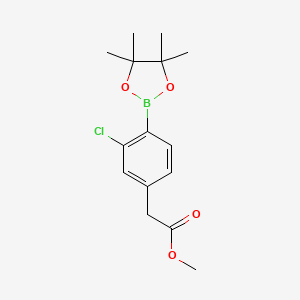
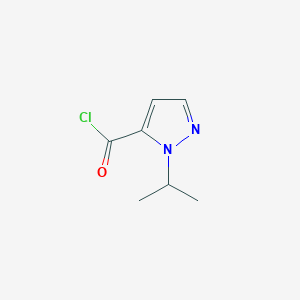
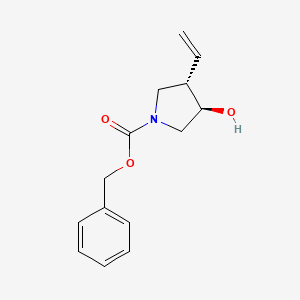
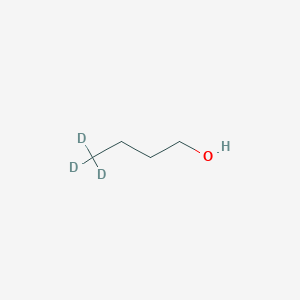
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)
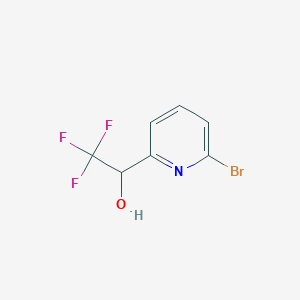
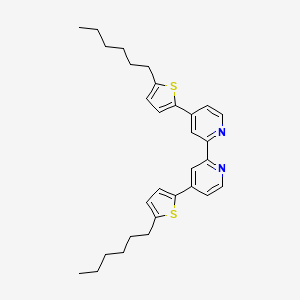
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
